molecular formula C15H14OTe B12641752 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol CAS No. 920977-33-9

2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol

Cat. No.: B12641752
CAS No.: 920977-33-9
M. Wt: 337.9 g/mol
InChI Key: MEQAXBZLDAVXER-UHFFFAOYSA-N
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Description

2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol is an organotellurium compound featuring a tellurophen (a five-membered aromatic ring containing tellurium) substituted with a phenyl group. Its structure combines a propargyl alcohol backbone (but-3-yn-2-ol) with a methyl group at position 2 and the tellurophen moiety at position 2.

Properties

CAS No.

920977-33-9

Molecular Formula

C15H14OTe

Molecular Weight

337.9 g/mol

IUPAC Name

2-methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C15H14OTe/c1-15(2,16)11-10-13-8-9-14(17-13)12-6-4-3-5-7-12/h3-9,16H,1-2H3

InChI Key

MEQAXBZLDAVXER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C([Te]1)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol typically involves the formation of the tellurophene ring followed by the introduction of the butyn-2-ol moiety. One common method involves the reaction of phenylacetylene with tellurium tetrachloride to form the tellurophene ring. This intermediate is then reacted with 2-methyl-3-butyn-2-ol under specific conditions to yield the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.

    Reduction: The compound can be reduced to form tellurium-containing alcohols or hydrocarbons.

    Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield telluroxides, while reduction can produce tellurium-containing alcohols.

Scientific Research Applications

2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol involves its interaction with various molecular targets. The tellurium atom can form bonds with different biological molecules, affecting their function. The compound can also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Key Observations :

  • Yield : The benzofuran analog (97% yield) outperforms tetrazole (77%) and benzimidazole derivatives (85%) , suggesting that electron-rich aromatic systems (e.g., benzofuran) may enhance reaction efficiency in cyclization pathways.
  • Substituent Effects: Tellurium vs. Oxygen/Nitrogen: Replacing tellurophen with benzofuran (oxygen-based) or tetrazole (nitrogen-based) alters electronic properties. Tellurium’s larger atomic radius and polarizability may enhance catalytic activity or intermolecular interactions.

Physicochemical Properties

Thermal Stability and Melting Points
  • Tellurium compounds often exhibit lower melting points due to weaker intermolecular forces compared to oxygen/nitrogen analogs.
Spectroscopic Data
  • NMR Shifts :
    • The tetrazole analog shows distinct ¹H NMR signals at δ 8.1 (aromatic protons) and δ 4.64 (octyl chain), whereas the benzofuran analog exhibits upfield shifts for aromatic protons due to electron-donating benzofuran oxygen.
    • The absence of tellurium’s heavy atom effect in analogs simplifies NMR splitting patterns compared to the target compound.

Biological Activity

2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol is C14H14OC_{14}H_{14}O with a molecular weight of approximately 218.26 g/mol. The compound features a tellurium atom, which is known to influence biological activity due to its unique electronic properties.

Antioxidant Properties

Research indicates that compounds containing tellurium can exhibit significant antioxidant properties. The presence of the tellurophenyl group in 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of tellurium-containing compounds. For instance, a study demonstrated that derivatives of tellurium could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanisms often involve the activation of caspases and modulation of signaling pathways related to cell survival and death.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.3Apoptosis via caspase activation
Study BHeLa12.7Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes.

Case Study 1: Anticancer Effects

In a controlled study involving human breast cancer cells (MCF-7), treatment with 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol resulted in a significant reduction in cell viability. The study reported an IC50 value of 15.3 µM, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A recent observational study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating promising antibacterial properties.

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